![molecular formula C15H19N3O2 B7575828 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide, also known as PEP005, is a synthetic compound that has been found to have anticancer properties. It is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been found to be effective against a variety of cancer types, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
作用机制
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide works by activating protein kinase C (PKC) enzymes in cancer cells. PKC enzymes play a key role in cell signaling pathways that regulate cell growth and survival. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide binds to and activates PKC enzymes, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to have a number of biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide also activates the JNK and p38 MAPK signaling pathways, which are involved in cell stress responses and apoptosis. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and inflammation.
实验室实验的优点和局限性
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has several advantages for laboratory experiments. It is a highly specific inhibitor of PKC enzymes, and its effects on cancer cells can be easily measured using a variety of assays. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, making it a good candidate for drug development. However, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has some limitations for laboratory experiments. It is highly toxic to normal cells at high concentrations, which can make it difficult to study in vivo. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide. One area of interest is the development of new N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide treatment. Finally, there is interest in exploring the potential of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide as a combination therapy with other anticancer agents, such as chemotherapy and radiation therapy.
合成方法
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is synthesized from ingenol-3-angelate, which is extracted from the Euphorbia peplus plant. The synthesis involves several steps, including esterification, reduction, and acylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide.
科学研究应用
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has also been found to inhibit the growth and invasion of cancer cells, as well as to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)20-14-6-4-12(5-7-14)11(3)18-15(19)13-8-16-17-9-13/h4-11H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEMLESZJPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

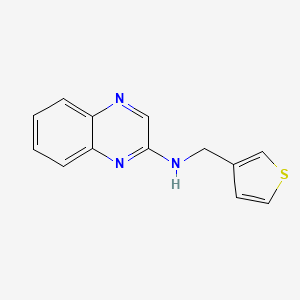
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
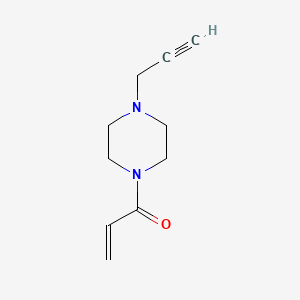
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
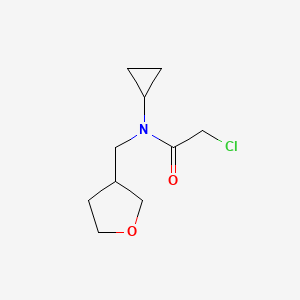
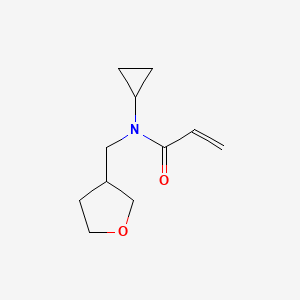
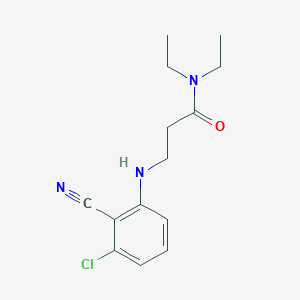
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)